(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid
Description
(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid is a pyrimidine-based boronic acid derivative characterized by a piperidine substituent with a methyl group at the 4-position. Its molecular formula is C₁₀H₁₆BN₃O₂, with a molecular weight of 221.07 g/mol (calculated). Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds, making this compound valuable in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C10H16BN3O2 |
|---|---|
Molecular Weight |
221.07 g/mol |
IUPAC Name |
(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H16BN3O2/c1-8-9(11(15)16)7-12-10(13-8)14-5-3-2-4-6-14/h7,15-16H,2-6H2,1H3 |
InChI Key |
VVNFVPFLBNNIIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2CCCCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors, such as amidines and β-diketones.
Piperidine Substitution: The piperidine moiety is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the pyrimidine ring.
Methylation: The methyl group is typically introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyrimidine moieties.
Suzuki-Miyaura Coupling: This is a prominent reaction where the boronic acid group undergoes cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity . The piperidine and pyrimidine moieties contribute to the compound’s binding affinity and specificity for its targets . The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights key structural analogs and their properties:
Key Observations :
- Piperidine vs. Piperazine : Replacing piperidine with piperazine (e.g., compound 4h in ) introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity, which may enhance aqueous solubility .
- Ring Size Effects : Azepane (7-membered ring) in C₉H₁₄BN₃O₂ () may alter conformational flexibility compared to 6-membered piperidine, influencing target binding .
Biological Activity
(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrimidine ring and a piperidine substituent, making it a candidate for various therapeutic applications.
- Molecular Formula : C10H16BN3O2
- Molecular Weight : 221.07 g/mol
- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, enhancing its potential interactions in biological systems.
Biological Activities
The biological activity of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid has not been extensively documented in empirical studies; however, related compounds have shown promising pharmacological properties. Below are some observed activities:
- Anticancer Properties : Similar boronic acid derivatives have demonstrated efficacy in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 µM .
- Proteasome Inhibition : Boronic acids are known to act as proteasome inhibitors, which can lead to apoptosis in cancer cells. This mechanism is particularly relevant for compounds designed to target cellular pathways involved in tumor growth and survival.
- Antiparasitic Activity : Some studies indicate that modifications in the molecular structure of pyrimidine-based compounds can enhance their activity against parasites, suggesting that (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid might also possess such properties upon further investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid. The following table summarizes findings from related compounds:
| Compound Name | Structure | Unique Properties |
|---|---|---|
| 4-Borono-L-phenyalanine | Structure | Used in cancer therapy; acts as a proteasome inhibitor |
| 3-Pyridylboronic Acid | Structure | Known for glucose sensing applications |
| 2-Aminopyrimidine Boronic Acid | Structure | Exhibits antibacterial properties |
These comparisons highlight how variations in substituents can influence biological activities and interactions.
Case Studies and Research Findings
Research on similar compounds has provided insights into potential applications of (4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid:
- In Vivo Studies : Compounds with similar structures have been evaluated in mouse models, demonstrating significant antitumor activity without acute toxicity at high doses (up to 2000 mg/kg) .
- Metabolic Stability : The incorporation of polar functionalities has been shown to improve solubility while maintaining metabolic stability, which is critical for drug development .
- Mechanism of Action : Investigations into the mechanism of action reveal that modifications leading to increased lipophilicity often correlate with enhanced potency against target cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
